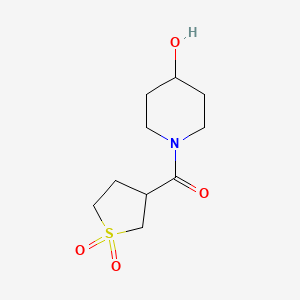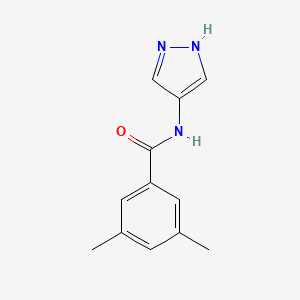![molecular formula C16H20ClNO2 B7541895 [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)
[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone involves the inhibition of certain enzymes and receptors in the body, leading to the reduction of inflammation and pain. This compound has also been found to enhance the release of certain neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been found to enhance cognitive function and improve memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone. One potential direction is the development of new painkillers based on this compound, which could potentially offer improved efficacy and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for human use.
Métodos De Síntesis
The synthesis of [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone involves several steps, starting with the reaction of 3-chlorobenzene with cyclobutanone in the presence of a base catalyst. The resulting product is then reacted with 4-hydroxypiperidine in the presence of a reducing agent to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new painkillers. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-4-1-3-12(11-13)16(7-2-8-16)15(20)18-9-5-14(19)6-10-18/h1,3-4,11,14,19H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUAEPJKGMGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)








![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)

